6-(Trifluoromethyl)pyrazolo[1,5-a]pyridin-2-amine
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Overview
Description
6-(Trifluoromethyl)pyrazolo[1,5-a]pyridin-2-amine is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core with a trifluoromethyl group at the 6-position and an amine group at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, have been identified as strategic compounds for optical applications . Another related compound, N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine, is an inhibitor of the FLT3-ITD and BCR-ABL pathways .
Mode of Action
Related compounds such as pyrazolo[1,5-a]pyrimidines have been shown to have tunable photophysical properties, where electron-donating groups (edgs) at position 7 on the fused ring improve both the absorption and emission behaviors .
Biochemical Pathways
Related compounds have been shown to have significant photophysical properties, suggesting they may interact with biochemical pathways related to light absorption and emission .
Result of Action
Related compounds have been shown to have significant photophysical properties, suggesting they may have effects at the molecular and cellular level related to light absorption and emission .
Action Environment
Related compounds have been shown to have tunable photophysical properties, suggesting that their action may be influenced by environmental factors .
Biochemical Analysis
Cellular Effects
It is known that pyrazolo[1,5-a]pyrimidines can influence cell function . They can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that pyrazolo[1,5-a]pyrimidines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)pyrazolo[1,5-a]pyridin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-3-(trifluoromethyl)pyridine with hydrazine derivatives under acidic or basic conditions to form the pyrazolo[1,5-a]pyridine core . The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety . Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)pyrazolo[1,5-a]pyridin-2-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific pH conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazolo[1,5-a]pyridine derivatives.
Scientific Research Applications
6-(Trifluoromethyl)pyrazolo[1,5-a]pyridin-2-amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Shares a similar core structure but differs in the position of nitrogen atoms and functional groups.
Pyrazolo[3,4-d]pyrimidine: Another related compound with a different arrangement of the pyrazole and pyrimidine rings.
Uniqueness
6-(Trifluoromethyl)pyrazolo[1,5-a]pyridin-2-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties, enhancing its biological activity and chemical reactivity .
Properties
IUPAC Name |
6-(trifluoromethyl)pyrazolo[1,5-a]pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3/c9-8(10,11)5-1-2-6-3-7(12)13-14(6)4-5/h1-4H,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGPKQBFCGBYLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN2C1=CC(=N2)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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